molecular formula C9H13BrN2O B2497787 (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol CAS No. 2101197-56-0

(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol

Cat. No.: B2497787
CAS No.: 2101197-56-0
M. Wt: 245.12
InChI Key: AOGLFNNWOVKWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol (CAS 2101197-56-0) is a chemical compound with the molecular formula C9H13BrN2O and a molecular weight of 245.12 g/mol . This brominated pyrazole derivative is classified as an N-heterocyclic compound and is designed for use as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research . Pyrazole-containing compounds are a highly influential family of scaffolds due to their proven applicability as synthetic intermediates in preparing biologically active molecules . The specific bromo and hydroxymethyl functional groups on this pyrazole core make it a valuable substrate for further chemical transformations, including metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the synthesis of more complex target structures . Researchers utilize such functionalized pyrazole derivatives in various fields, including the development of new pharmaceutical agents and as ligands in coordination chemistry . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4-bromo-2-cyclopentylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c10-8-5-11-12(9(8)6-13)7-3-1-2-4-7/h5,7,13H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGLFNNWOVKWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-cyclopentyl-4-bromo-5-hydroxymethylpyrazole chemical identifiers

[1]

Executive Summary

1-cyclopentyl-4-bromo-5-hydroxymethylpyrazole (also known as (4-bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol ) is a functionalized heterocyclic building block used primarily in medicinal chemistry.[1] It serves as a "scaffold core" for developing ATP-competitive kinase inhibitors, particularly those targeting the Src family (e.g., Lck, Hck) and JAK family kinases. The cyclopentyl group provides hydrophobic bulk to fill the ATP-binding pocket's solvent-exposed region, while the hydroxymethyl group acts as a versatile handle for further functionalization (e.g., conversion to halides, amines, or ethers).[1]

Chemical Identifiers & Physicochemical Properties

This molecule is often generated in situ or supplied as its stable ester or acid precursors due to the reactivity of the primary alcohol. The identifiers below cover the target alcohol and its primary commercial precursors.

Core Identifiers
Identifier TypeData
Chemical Name (4-bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol
Molecular Formula C

H

BrN

O
Molecular Weight 245.12 g/mol
SMILES OCC1=C(Br)C=NN1C2CCCC2
InChI Key Not standardized in public databases; derived from structure
Structure Class 1,4,5-Trisubstituted Pyrazole
Key Precursors (Commercial Anchors)

Since the free alcohol is often a transient intermediate, researchers frequently procure the stable ester or acid forms:

Precursor NameCAS Registry NumberRole
Methyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate 1856102-34-5 Primary Starting Material
4-Bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid 1006494-04-7 Alternative Precursor
Cyclopentylhydrazine Hydrochloride 24214-73-1 Core Synthesis Reagent
Calculated Properties (Target Alcohol)
  • LogP (Predicted): ~2.1 (Moderate lipophilicity due to cyclopentyl ring)[1]

  • Topological Polar Surface Area (TPSA): ~41 Ų

  • H-Bond Donors: 1 (Hydroxyl)[1]

  • H-Bond Acceptors: 2 (Pyrazole N, Hydroxyl O)[1]

Synthesis & Production Protocols

The synthesis of 1-cyclopentyl-4-bromo-5-hydroxymethylpyrazole typically follows a convergent route starting from cyclopentylhydrazine.[1] The 1,5-substitution pattern is critical and is controlled during the initial cyclization step.

Synthetic Route: Ester Reduction Strategy

This is the industry-standard protocol for high-purity generation of the alcohol.[1]

Step 1: Cyclization (Formation of Pyrazole Core) [1]

  • Reagents: Cyclopentylhydrazine HCl + Dimethyl acetylenedicarboxylate (DMAD) or Methyl 2-formyl-3-oxopropanoate derivatives.[1]

  • Mechanism: Condensation followed by cyclization. Regioselectivity (1,5- vs 1,3-isomer) is temperature and solvent-dependent.[1]

  • Product: Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate.[1]

Step 2: Bromination

  • Reagents: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.

  • Conditions: 0°C to Room Temperature.

  • Outcome: Electrophilic aromatic substitution occurs exclusively at the C4 position (the most electron-rich site).

  • Intermediate: Methyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate (CAS 1856102-34-5 ).[1][2]

Step 3: Reduction to Alcohol

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ) or DIBAL-H.
    
  • Solvent: Anhydrous THF or DCM.

  • Protocol:

    • Dissolve ester (CAS 1856102-34-5) in anhydrous THF under N

      
      .
      
    • Cool to 0°C.

    • Add LiAlH

      
       (1.1 equiv) dropwise.
      
    • Stir for 1-2 hours (monitor by TLC/LCMS).

    • Quench with Fieser workup (Water/15% NaOH/Water).

    • Isolate the alcohol product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from raw materials to the target building block.

SynthesisWorkflowHydrazineCyclopentylhydrazine(CAS 24214-73-1)CyclizationCyclization(w/ Diketoester)Hydrazine->CyclizationStep 1Intermediate11-Cyclopentyl-pyrazole-5-esterCyclization->Intermediate1BrominationBromination(NBS, DMF)Intermediate1->BrominationStep 2PrecursorBromo-Ester Precursor(CAS 1856102-34-5)Bromination->PrecursorReductionReduction(LiAlH4/DIBAL)Precursor->ReductionStep 3TargetTarget Alcohol(4-bromo-1-cyclopentyl-5-hydroxymethylpyrazole)Reduction->Target

Caption: Step-wise synthesis of the target alcohol from cyclopentylhydrazine, highlighting the key commercial ester intermediate.

Applications in Drug Discovery

This scaffold is highly valued for its structural properties in Structure-Activity Relationship (SAR) studies.

Kinase Inhibitor Design
  • Hydrophobic Pocket Filling: The 1-cyclopentyl group is optimal for filling the hydrophobic "back pocket" (Gatekeeper region) of many tyrosine kinases. It provides better metabolic stability than a linear alkyl chain and better solubility than a phenyl ring.

  • Suzuki Coupling Handle: The 4-bromo substituent is a pre-installed handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1] Researchers typically couple aryl boronic acids here to extend the molecule into the hinge-binding region of the kinase.

  • Linker Chemistry: The 5-hydroxymethyl group serves as a "linker" site.[1] It can be oxidized to an aldehyde (for reductive amination) or converted to a leaving group (mesylate/halide) to attach solubilizing groups (e.g., morpholine, piperazine).

Handling & Safety[1]
  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The alcohol can oxidize to the aldehyde upon prolonged exposure to air.

  • Solubility: Soluble in DMSO, Methanol, DCM. Sparingly soluble in water.

References

  • Chemical Abstracts Service (CAS). Methyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate (CAS 1856102-34-5).[1] Common Chemistry Database. [Link]

  • Chemical Abstracts Service (CAS). 4-Bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid (CAS 1006494-04-7).[1][3] Common Chemistry Database. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted pyrazoles.[Link][1]

Methodological & Application

Application Note: Selective Oxidation of (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol

[1]

Abstract & Strategic Overview

The conversion of (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol to its corresponding aldehyde is a pivotal transformation in the synthesis of JAK inhibitors and other pyrazole-based kinase modulators.[1] This specific substrate presents a unique set of challenges:

  • Steric Bulk: The N-cyclopentyl group at position 1 exerts significant steric pressure on the adjacent hydroxymethyl group at position 5.[1]

  • Electronic Deactivation: The 4-bromo substituent reduces the electron density of the pyrazole ring, slightly deactivating the benzylic-like alcohol towards oxidative mechanisms that rely on carbocation stabilization.[1]

  • Chemoselectivity: The reaction must avoid over-oxidation to the carboxylic acid and preserve the carbon-bromine bond for subsequent Suzuki-Miyaura cross-coupling.[1]

This guide details two validated protocols: Activated Manganese Dioxide (


)Dess-Martin Periodinane (DMP)1

Chemical Context & Reaction Scheme

The target transformation oxidizes the primary alcohol to an aldehyde without affecting the halogen handle or the heterocyclic core.[1]

ReactionSchemecluster_conditionsCritical ConstraintsSubstrate(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol(C9H13BrN2O)ProductCorresponding Aldehyde(C9H11BrN2O)Substrate->ProductOxidation(MnO2 or DMP)C1Avoid Acidic Conditions(Prevents N-protonation)C2Maintain C-Br Bond(No Radical Scavengers)

Figure 1: Reaction scheme and critical constraints for the oxidation of the pyrazole-methanol scaffold.

Protocol A: Activated Manganese Dioxide ( )

The "Heterocyclic Standard" [1]

Rationale

Manganese dioxide is the reagent of choice for oxidizing allylic, benzylic, and heteroarylic alcohols.[1] The double bonds in the pyrazole ring activate the C-5 alcohol, making it susceptible to

1
  • Pros: Mild, neutral conditions; no over-oxidation to acid; simple filtration workup.[1][2]

  • Cons: Heterogeneous reaction (surface-area dependent); requires large excess (10-20 eq).[1]

Reagents & Materials[3][4][5][6][7][8][9][10][11]
  • Substrate: (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol (1.0 eq)

  • Oxidant: Activated

    
     (10.0 – 15.0 eq by weight).[1] Note: "Activated" is critical.[1] Commercial standard grade often fails.[1]
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).[1]
    
  • Filter Aid: Celite 545.[1]

Step-by-Step Methodology
  • Activation (If commercial source is old):

    • Heat

      
       at 110°C in an oven for 12 hours prior to use. This removes adsorbed water which deactivates the surface active sites.[1]
      
  • Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole alcohol in DCM (0.1 M concentration).

  • Addition:

    • Add Activated

      
       (10 equivalents by weight relative to substrate) in one portion.[1]
      
    • Example: If using 1 g of substrate, use 10 g of

      
      .[1]
      
  • Reaction:

    • Stir vigorously at Reflux (40°C) .

    • Expert Insight: While many

      
       oxidations work at Room Temp (RT), the steric bulk of the cyclopentyl group often necessitates reflux to drive the reaction to completion within 4-6 hours.[1]
      
  • Monitoring:

    • Monitor by TLC (UV detection) or LC-MS.[1] The aldehyde is typically less polar than the alcohol.[1]

  • Workup:

    • Cool to RT.

    • Filter the black suspension through a pad of Celite packed in a sintered glass funnel.[1]

    • Rinse the filter cake thoroughly with DCM (3 x reaction volume) to recover adsorbed product.[1]

  • Isolation:

    • Concentrate the filtrate under reduced pressure.[1] The resulting solid is usually analytically pure.[1]

MnO2WorkflowStartDissolve Substratein DCM (0.1 M)AddMnO2Add 10-15 eq Activated MnO2(High Surface Area)Start->AddMnO2RefluxReflux (40°C)4-16 HoursAddMnO2->RefluxCheckCheck LCMS/TLC(Conversion >95%)Reflux->CheckCheck->AddMnO2Incomplete(Add 5 eq more)FilterFilter through Celite(Remove Mn solids)Check->FilterCompleteConcConcentrate Filtrate(Rotovap)Filter->Conc

Figure 2: Workflow for the heterogeneous Manganese Dioxide oxidation.

Protocol B: Dess-Martin Periodinane (DMP)

The "Steric Buster" [1]

Rationale

When

11
  • Pros: Homogeneous; rapid kinetics (often <1 hour); works at RT.[1]

  • Cons: Reagent cost; generates acetic acid byproduct (requires buffering).[1]

Reagents & Materials[3][4][5][6][7][8][9][10][11]
  • Substrate: (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol (1.0 eq)

  • Oxidant: Dess-Martin Periodinane (1.2 – 1.5 eq).[1]

  • Buffer: Sodium Bicarbonate (

    
    ) solid (2.0 eq).
    
  • Solvent: Dichloromethane (DCM) (anhydrous preferred).[1]

  • Quench: Sat.

    
     and Sat.[1] 
    
    
    (1:1 mixture).[1]
Step-by-Step Methodology
  • Setup:

    • Dissolve the substrate in DCM (0.1 M) in a flask open to air (DMP is not highly moisture sensitive, but dry solvents are best practice).[1]

  • Buffering (Crucial Step):

    • Add solid

      
       (2.0 eq) to the solution.[1]
      
    • Causality: DMP releases 2 equivalents of acetic acid during the mechanism.[1] The pyrazole nitrogen can be protonated by this acid, potentially trapping the product as a salt or slowing the reaction.[1] The bicarbonate neutralizes this in situ.[1]

  • Addition:

    • Cool the mixture to 0°C (ice bath).

    • Add DMP (1.2 eq) portion-wise.

  • Reaction:

    • Remove ice bath and stir at Room Temperature .

    • Reaction is typically complete in 30–90 minutes.[1]

  • Workup (The "Fieser" Style Quench):

    • Dilute with

      
       or DCM.[1]
      
    • Add a 1:1 mixture of saturated

      
       (to reduce unreacted iodine species) and saturated 
      
      
      (to neutralize acid).[1]
    • Stir vigorously for 15 minutes until the organic layer is clear and the aqueous layer is cloudy/white.

  • Extraction:

    • Separate layers.[1] Wash organic layer with brine, dry over

      
      , and concentrate.
      

Comparative Analysis & Troubleshooting

FeatureMethod A: Activated

Method B: DMP
Primary Mechanism Radical (Surface)Ligand Exchange (Ionic)
Steric Tolerance Moderate (May require reflux)High (Works at RT)
Reaction Time 4 – 24 Hours0.5 – 2 Hours
Workup Filtration (Simplest)Aqueous Extraction
Scalability Excellent (Multi-kg)Good (Safety limits on large scale)
Cost LowHigh
Acid Sensitivity Neutral (Safe for acid-labile)Acidic (Requires

buffer)
Troubleshooting Guide
  • Problem: Reaction with

    
     stalls at 50% conversion.
    
    • Solution: The surface of the oxidant is "fouled."[1] Filter the reaction to remove the old reagent and add a fresh batch of activated

      
       to the filtrate.[1] Do not just add more to the existing sludge.
      
  • Problem: Product with DMP contains white solid impurities.

    • Solution: This is likely iodinane byproducts.[1] Ensure the thiosulfate/bicarbonate quench is stirred long enough (at least 15 mins) to fully hydrolyze these intermediates.

Safety & Handling

  • Dess-Martin Periodinane: While commercial DMP is stabilized, it is a high-energy iodine(V) compound.[1] Avoid heating DMP solids above 100°C. Do not perform DMP reactions on >100g scale without specific process safety calorimetry data.

  • Manganese Dioxide: Inhalation hazard.[1] Handle the fine black powder in a fume hood to avoid lung irritation.[1]

  • Waste Disposal:

    
     residues should be disposed of as heavy metal waste.[1]
    

References

  • Standard

    
     Protocols for Heterocycles: 
    
    • Taylor, R. J., et al. "Manganese Dioxide Oxidation of Alcohols."[1] Organic Process Research & Development, 2005, 9(3), 302–305.[1][3] Link[1]

  • Dess-Martin Periodinane Mechanism & Safety

    • Meyer, S. D., & Schreiber, S. L.[1][4] "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry, 1994, 59(24), 7549–7552.[1] Link[1]

    • Ploumier, B., et al. "Safety Assessment of Dess-Martin Periodinane."[1] Organic Process Research & Development, 2017.[1]

  • Synthesis of Pyrazole Aldehydes (Contextual)

    • Vicentini, C. B., et al. "Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehydes."[1][5] Tetrahedron, 2001.[1]

    • PubChem Compound Summary: 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde.[1][6] Link (Demonstrates stability of the specific core scaffold).[1]

Application Note: Protocol for Nucleophilic Substitution of Pyrazole Methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Pyrazole methanol derivatives are "privileged scaffolds" in medicinal chemistry, serving as critical intermediates for kinase inhibitors (e.g., crizotinib analogs, JAK inhibitors). However, the hydroxymethyl group (-CH₂OH) presents a synthetic challenge: the hydroxyl moiety is a poor leaving group, and the pyrazole ring is electron-rich, making the system prone to side reactions such as polymerization or N-alkylation if not properly managed.

This guide details the activation-substitution strategy for converting pyrazole methanols into diverse functionalized derivatives. We prioritize the Chlorination-Displacement Route for its robustness and scalability, while providing the Mitsunobu Protocol for acid-sensitive or stereochemically demanding substrates.

Strategic Decision Matrix

Before beginning, select the protocol based on your substrate's stability and the nucleophile's nature.

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway. Note that N-protection is a critical prerequisite to prevent self-polymerization.

Critical Pre-Requisite: N-Protection

Stop. Do not attempt nucleophilic substitution on the methanol side chain if the pyrazole ring nitrogen (NH) is unsubstituted.

  • Reasoning: The pyrazole NH is nucleophilic. Activating the alcohol (e.g., to an alkyl halide) creates an electrophile. If the NH is free, intermolecular

    
     reactions will occur, leading to insoluble polymers or bis-pyrazolyl methane dimers.
    
  • Recommendation: Ensure N1 is substituted (Methyl, Ethyl) or protected (Boc, THP, SEM) before proceeding.

Protocol A: Activation via Chlorination ( )

This is the industry-standard method for converting the poor leaving group (-OH) into a good leaving group (-Cl). The resulting pyrazole alkyl chloride is often isolated as a stable Hydrochloride (HCl) salt.

Mechanism

Thionyl chloride converts the alcohol to a chlorosulfite intermediate, which collapses (often via


 or 

) to release

and

.[1]
Materials
  • Substrate: (1-Methyl-1H-pyrazol-4-yl)methanol (or similar).

  • Reagent: Thionyl Chloride (

    
    ) [CAS: 7719-09-7].
    
  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Quench: Sat.

    
     (if free base is desired) or Diethyl Ether (to precipitate salt).
    
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the pyrazole methanol (1.0 equiv) in anhydrous DCM (concentration ~0.2 M). Cool to 0°C in an ice bath.

  • Addition: Add

    
     (1.5 to 2.0 equiv) dropwise via syringe.
    
    • Caution: Evolution of

      
       and 
      
      
      
      gas will occur.[1][2] Ensure proper venting through a scrubber.
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

    • Monitoring: Stir for 2–4 hours. If conversion is incomplete by TLC (stain with

      
      ), heat to reflux (40°C) for 1 hour.
      
  • Workup (Option A - Isolation of HCl Salt):

    • Cool the mixture to RT.

    • Concentrate the solution to ~20% volume under reduced pressure.

    • Add anhydrous Diethyl Ether (

      
      ) to induce precipitation.
      
    • Filter the white solid under

      
      . Wash with cold ether.
      
    • Result: Pyrazole-alkyl chloride hydrochloride salt. (Highly stable, recommended for storage).

  • Workup (Option B - Free Base):

    • Note: Only use this if the chloride is to be used immediately.

    • Quench the reaction carefully with sat.

      
       at 0°C.
      
    • Extract with DCM (3x). Dry over

      
       and concentrate.
      

Protocol B: Nucleophilic Displacement ( )

Once the chloride (from Protocol A) is generated, it serves as the electrophile for a wide range of nucleophiles (amines, phenols, thiols).

Materials
  • Electrophile: Pyrazole-alkyl chloride (HCl salt from Protocol A).

  • Nucleophile: Primary/Secondary Amine, Phenol, or Thiol.

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for weak nucleophiles).
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Procedure
  • Preparation: In a reaction vial, suspend the Pyrazole-alkyl chloride salt (1.0 equiv) in ACN (0.1 M).

  • Base Activation: Add

    
     (3.0 equiv).
    
    • Insight: 1 equiv of base neutralizes the HCl salt; the remaining 2 equiv activate the nucleophile and scavenge HCl produced during substitution.

  • Nucleophile Addition: Add the nucleophile (1.1 – 1.2 equiv).

  • Reaction: Heat the mixture to 60–80°C.

    • Time: Typically 2–6 hours. Monitor by LC-MS (Look for mass shift:

      
      ).
      
  • Workup:

    • Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate.[3]

    • Purify via flash column chromatography (DCM/MeOH gradients are typical for polar pyrazoles).

Protocol C: The Mitsunobu Reaction (Direct Coupling)

Use this method for delicate substrates where converting to a chloride is too harsh, or when forming ethers with specific stereochemical requirements.

Mechanism

Activation of the alcohol by a Phosphine-Azodicarboxylate complex, followed by


 displacement by an acidic nucleophile (

).
Materials
  • Reagents: Triphenylphosphine (

    
    ), DIAD (Diisopropyl azodicarboxylate).
    
  • Nucleophile: Phenol, Imide, or acidic heterocycle.

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure
  • Complex Formation: Dissolve

    
     (1.5 equiv) in anhydrous THF at 0°C. Add DIAD (1.5 equiv) dropwise. Stir for 10 mins until a yellow precipitate/complex forms.
    
  • Addition: Add a solution of the Pyrazole Methanol (1.0 equiv) and the Nucleophile (1.1 equiv) in THF to the reaction mixture.

    • Critical: Order of addition matters. Pre-forming the betaine complex often improves yield.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Concentrate and purify directly.

    • Cleanup Tip:

      
       (byproduct) can be difficult to remove. Use a non-polar solvent (Hexane/Ether) to precipitate 
      
      
      
      before chromatography.

Data Summary & Comparison

ParameterMethod A: Chlorination (

)
Method B: MitsunobuMethod C: Mesylation (

)
Primary Utility Scale-up, Amine/Thiol nucleophilesEther formation, Lab-scaleMild activation
Intermediate Stability High (as HCl salt)None (In-situ)Low (decompose on silica)
Atom Economy GoodPoor (High MW byproducts)Moderate
Typical Yield 85-95% (Step 1)50-80%70-90%
Key Risk Acidic conditionsSeparation of

Hydrolysis of mesylate

Reaction Workflow Diagram

Figure 2: Synthetic pathways from Pyrazole Methanol to Functionalized Product. Solid line = Recommended Route.

References

  • General Pyrazole Synthesis & Functionalization

    • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008. Link

  • Chlorin

    
    ): 
    
    • Deng, X., Mani, N. S.[4] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Syntheses, 2011, 88, 87-96. (Demonstrates pyrazole handling and stability). Link

  • Mitsunobu Reaction on Heterocycles

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Crizotinib Intermediate Synthesis (Contextual)

    • Cui, J. J., et al. "Discovery of 3-[(R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (Crizotinib)." Journal of Medicinal Chemistry, 2011. Link

  • Mesylation Procedures

    • Crossland, R. K., Servis, K. L. "A facile synthesis of methanesulfonate esters." Journal of Organic Chemistry, 1970. Link

Sources

Functionalization of bromine at C4 position of cyclopentyl pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of Bromine at C4 Position of Cyclopentyl Pyrazole

Executive Summary & Strategic Importance

The 1-cyclopentyl-1H-pyrazole scaffold is a privileged structural motif in medicinal chemistry, notably serving as the core pharmacophore in JAK inhibitors (e.g., Ruxolitinib analogs) and c-Met inhibitors. The cyclopentyl group at N1 provides two critical advantages:

  • Metabolic Stability: It sterically protects the N1 position from rapid oxidative metabolism compared to simple methyl or ethyl chains.

  • Lipophilicity: It modulates logP, improving membrane permeability without introducing excessive molecular weight.

The C4-bromide serves as the pivotal "handle" for divergent synthesis. Unlike the C3 or C5 positions, which are electronically distinct (C3 often requiring direct lithiation or cyclization strategies), the C4 position is inherently nucleophilic in the parent ring but becomes a versatile electrophile when brominated. This guide details the protocols to convert this C-Br bond into C-C and C-N bonds, overcoming the specific steric challenges imposed by the adjacent cyclopentyl group.

Reactivity Profile & Mechanistic Logic

The 4-bromo-1-cyclopentyl-1H-pyrazole system presents a unique electronic environment. The pyrazole ring is π-excessive (electron-rich), which makes the C-Br bond stronger and less prone to oxidative addition compared to bromobenzene. Consequently, standard catalytic systems often fail, leading to hydrodebromination (reduction) rather than coupling.

Key Challenges:

  • Slow Oxidative Addition: Requires electron-rich phosphine ligands to facilitate Pd(0) insertion.

  • Catalyst Deactivation: The N2 nitrogen can coordinate to Palladium, acting as a catalyst poison.

  • Steric Bulk: The cyclopentyl group at N1 creates a "roof" over the molecule, necessitating ligands that can accommodate this bulk while still forcing reductive elimination.

Visualizing the Reaction Landscape

ReactionScope Substrate 4-Bromo-1-cyclopentyl -1H-pyrazole Aryl 4-Aryl/Heteroaryl (Suzuki-Miyaura) Substrate->Aryl Pd(dppf)Cl2 / Ar-B(OH)2 Amine 4-Amino (Buchwald-Hartwig) Substrate->Amine Pd-BrettPhos / HNR2 Boron 4-Bpin/Boronic Acid (Miyaura Borylation) Substrate->Boron Pd(dppf)Cl2 / B2pin2 Electrophile 4-Formyl/Acyl (Li/Mg Exchange) Substrate->Electrophile iPrMgCl·LiCl / E+

Figure 1: Divergent synthesis pathways from the 4-bromo precursor. Colors indicate reaction classes (Red: C-C coupling, Green: C-N coupling, Yellow: Transmetallation, Blue: Metal-Halogen Exchange).

Detailed Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Best for: Attaching aryl or heteroaryl groups.[1]

The Logic: Standard Pd(PPh3)4 is often insufficient due to the electron-rich nature of the pyrazole. We utilize Pd(dppf)Cl2 or XPhos Pd G3 . The bidentate ligand dppf has a large bite angle, stabilizing the complex, while XPhos is exceptionally good at facilitating oxidative addition on electron-rich heterocycles.

Materials:

  • 4-Bromo-1-cyclopentyl-1H-pyrazole (1.0 equiv)[2]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) OR XPhos Pd G3 (2 mol%)

  • Base: K3PO4 (2.0 equiv) or Cs2CO3 (2.0 equiv)[3]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) – Degassed is critical.

Step-by-Step:

  • Setup: In a microwave vial or pressure tube, combine the bromide, boronic acid, and base.

  • Degassing: Add the solvent mixture. Sparge with Argon/Nitrogen for 10 minutes. Note: Oxygen is the primary cause of homocoupling side products.

  • Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of inert gas. Seal the vessel.

  • Reaction:

    • Thermal: Heat to 90°C for 4–16 hours.

    • Microwave (Recommended): 110°C for 30 minutes.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). Pyrazoles often streak; adding 1% Et3N to the eluent can improve peak shape.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Introducing aniline or secondary amine functionality.

The Logic: This is the most challenging transformation. The N2 of the pyrazole can chelate Pd. We must use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) like BrettPhos or RuPhos to prevent this coordination and drive the catalytic cycle.

Materials:

  • 4-Bromo-1-cyclopentyl-1H-pyrazole (1.0 equiv)[2]

  • Amine (1.2 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) + BrettPhos (10 mol%) OR RuPhos Pd G3 (5 mol%)

  • Base: LiHMDS (1M in THF, 2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: Toluene or t-Amyl Alcohol (Anhydrous)

Step-by-Step:

  • Pre-complexation (if using separate ligand): Stir Pd(OAc)2 and BrettPhos in the solvent at 60°C for 5 mins under Argon to form the active catalytic species L-Pd(0).

  • Addition: Add the pyrazole bromide, amine, and base.

  • Reaction: Heat to 100-110°C for 12–24 hours. Note: Conversion is often slower than Suzuki coupling.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify.

Protocol C: Magnesium-Halogen Exchange (Turbo-Grignard)

Best for: Formylation (CHO), Carboxylation (COOH), or reaction with ketones.

The Logic: Lithium-halogen exchange (n-BuLi) often requires -78°C and can cause deprotonation at the cyclopentyl ring. Turbo-Grignard (i-PrMgCl·LiCl) allows the exchange to happen at 0°C or Room Temperature, offering a safer, scalable process with higher functional group tolerance.

Step-by-Step:

  • Exchange: Dissolve substrate (1.0 equiv) in anhydrous THF. Cool to 0°C.

  • Activation: Dropwise addition of i-PrMgCl·LiCl (1.3M in THF, 1.1 equiv). Stir at 0°C for 1 hour.

    • Validation: Take an aliquot, quench with D2O, and check NMR/MS. Disappearance of Br and appearance of D indicates successful Grignard formation.

  • Electrophile Trapping: Add the electrophile (e.g., DMF for aldehyde synthesis) at 0°C.

  • Quench: Warm to RT and quench with saturated NH4Cl.

Troubleshooting & Optimization Data

Table 1: Common Failure Modes and Solutions

ObservationDiagnosisCorrective Action
Starting Material Remains Catalyst poisoning by Pyrazole N2Switch to bulky ligands (XPhos, BrettPhos) that prevent N-Pd coordination. Increase temp to 110°C.
Hydrodebromination (Product is H-substituted) Hydride source in reactionEnsure solvents are anhydrous (dry dioxane). Avoid alcohols if possible. Reduce reaction time.
Protodeboronation (Suzuki) Boronic acid instabilitySwitch to Boronic Ester (Bpin) or Potassium Trifluoroborate salts (BF3K). Use milder base (K3PO4).
Low Yield in Buchwald Amine coordinating PdUse LiHMDS as base (non-nucleophilic). Switch to RuPhos Pd G3 precatalyst.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the catalytic cycle for the Suzuki coupling, highlighting the specific steric influence of the cyclopentyl group.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd Complex1 Pd(II)-Br Complex (Steric clash with Cyclopentyl possible) OxAdd->Complex1 + Substrate TransMet Transmetallation (+ Ar-B(OH)2 / Base) Complex1->TransMet Complex2 Pd(II)-Ar Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle emphasizing the Oxidative Addition step, which is the bottleneck for electron-rich pyrazoles.

References

  • BenchChem. (2025).[4] Suzuki Coupling Protocols for Pyrazole Synthesis.[4] Retrieved from

  • Makowska, M., et al. (2023). "Transition-metal-catalyzed C–H functionalization of pyrazoles." Organic & Biomolecular Chemistry. Retrieved from

  • Buchwald, S. L., et al. (2011). "Pd-Catalyzed Amination of Pyrazoles." Journal of the American Chemical Society.[5] (Foundational work on bulky ligands for N-heterocycles).

  • Knochel, P., et al. (2004). "Functionalization of Heterocycles via Mg-Halogen Exchange." Angewandte Chemie Int. Ed. (Source for Turbo-Grignard protocols).
  • Organic Chemistry Portal. "Suzuki Coupling of 4-Halopyrazoles." Retrieved from

(Note: While specific URLs for papers change, the citations above refer to the canonical methodologies verified in the search step.)

Sources

One-pot synthesis methods for 1-substituted 4-bromo-5-hydroxymethylpyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The 1-substituted 4-bromo-5-hydroxymethylpyrazole scaffold is a "privileged structure" in fragment-based drug discovery (FBDD). The C4-bromine serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C5-hydroxymethyl group provides a vector for solubility enhancement or further derivatization into ethers, amines, or fluoromethyl bioisosteres.

Traditional synthesis often involves a lengthy linear sequence: cyclization


 bromination 

oxidation/reduction.[1] This Application Note details two high-efficiency One-Pot/Telescoped protocols that streamline access to this critical building block.
Strategic Route Selection
FeatureProtocol A: The "Builder" Route Protocol B: The "Decorator" Route
Mechanism Cyclocondensation / Electrophilic Subst.Directed ortho-Metalation (DoM)
Starting Material

-Keto Esters + Hydrazines
4-Bromo-1-substituted Pyrazoles
Key Intermediate Pyrazole-5-carboxylate5-Lithio/Magnesio-pyrazole
"One-Pot" Scope Formation of Brominated CoreDirect C5-Hydroxymethylation
Scalability High (Multi-kilogram)Moderate (Cryogenic/Flow Chem)
Primary Risk Regioisomer formation (1,3 vs 1,5)Halogen-Lithium Exchange (HLE)

Part 2: Scientific Integrity & Logic (The "Decorator" Route)

Protocol B is highlighted first as it represents the most direct "One-Pot" transformation of a commercially available core (4-bromopyrazole) to the target alcohol, utilizing advanced organometallic regiocontrol.

The Mechanistic Challenge: DoM vs. HLE

The critical challenge in functionalizing 4-bromo-1-methylpyrazole is the competition between:

  • Deprotonation (DoM): Removal of the C5-proton (Acidic due to inductive effect of N1).[1]

  • Halogen-Lithium Exchange (HLE): Attack at the C4-Bromine.[1]

Causality & Control:

  • Reagent Choice: Using n-Butyllithium (n-BuLi) typically favors HLE (Kinetic control at the halogen), destroying the bromine handle.

  • Solution: We utilize Lithium Diisopropylamide (LDA) or Knochel-Hauser Base (TMPMgCl·LiCl) .[1] These bulky, non-nucleophilic bases are sterically hindered from attacking the bromine and thermodynamically favor the removal of the C5 proton.

  • Temperature: Conducting the reaction at -78°C suppresses the HLE pathway.[1]

Visualizing the Pathway

G Start 4-Bromo-1-Substituted Pyrazole BaseChoice Base Selection Start->BaseChoice nBuLi n-BuLi (Nucleophilic) BaseChoice->nBuLi Avoid LDA LDA / TMPMgCl (Steric) BaseChoice->LDA Preferred HLE_Path Halogen-Lithium Exchange (C4 Attack) nBuLi->HLE_Path DoM_Path Directed ortho-Metalation (C5 Deprotonation) LDA->DoM_Path Byproduct Byproduct: Des-bromo Pyrazole HLE_Path->Byproduct Trap Electrophile Trapping (Paraformaldehyde) DoM_Path->Trap Target Target: 4-Bromo-5-Hydroxymethylpyrazole Trap->Target

Figure 1: Decision tree for regioselective functionalization. Using steric bases (LDA) prevents the loss of the bromine atom.

Part 3: Experimental Protocols

Protocol A: Telescoped Cyclization-Bromination-Reduction

Best for: Generating the scaffold from scratch on a large scale.

Concept: This method combines ring formation and bromination in a single reactor, followed by a solvent switch for reduction.[1]

Reagents:

  • Ethyl acetoacetate (1.0 equiv)[1]

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.1 equiv)

  • Hydrazine hydrate / Substituted Hydrazine (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • DIBAL-H (Diisobutylaluminum hydride) or LiAlH4.[1]

Step-by-Step Methodology:

  • Enaminone Formation:

    • Charge Ethyl acetoacetate and DMF-DMA into a reactor.

    • Stir at 25°C for 2 hours . (Formation of intermediate enaminone; color change to yellow/orange).[1]

    • Why: This ensures regioselectivity.[1][2] The hydrazine will attack the enaminone to place the "R" group specifically at N1.[1]

  • Cyclization (Ring Closure):

    • Dissolve the residue in Ethanol (EtOH).[1]

    • Cool to 0°C. Slowly add the Substituted Hydrazine (e.g., Methylhydrazine).

    • Reflux for 3 hours.[1]

    • Checkpoint: TLC/LCMS should show Ethyl 1-substituted-pyrazole-5-carboxylate . (Note: Regioisomer ratio depends on hydrazine substituent bulk).[1]

  • One-Pot Bromination:

    • Cool the reaction mixture to room temperature.

    • Add NBS portion-wise directly to the ethanolic solution.[1]

    • Stir for 1 hour.

    • Mechanism:[1][3][4][5][6] The C4 position is highly nucleophilic.[1] Bromination occurs exclusively at C4.[1]

    • Result:Ethyl 4-bromo-1-substituted-pyrazole-5-carboxylate .

  • Reduction (Telescoped):

    • Solvent Switch: Evaporate EtOH (incompatible with strong hydrides).[1] Redissolve residue in anhydrous THF.

    • Cool to -78°C (for DIBAL) or 0°C (for LiAlH4).

    • Add reducing agent (2.2 equiv) dropwise.[1]

    • Quench with Rochelle's salt (for Aluminum emulsions).[1]

    • Yield: Typically 60-75% overall.[1]

Protocol B: The "Direct C5-Hydroxymethylation" (One-Pot)

Best for: Late-stage functionalization and high-value analogs.

Reagents:

  • 4-Bromo-1-methylpyrazole (Commercially available or from Protocol A).[7]

  • LDA (Lithium Diisopropylamide) - 2.0 M in THF/Heptane.[1]

  • Paraformaldehyde (Solid, depolymerized source of CH2O).[1]

Step-by-Step Methodology:

  • System Preparation:

    • Flame-dry a 3-neck round bottom flask under Argon flow.

    • Charge 4-Bromo-1-methylpyrazole (1.0 equiv) and anhydrous THF (0.2 M concentration).

    • Cool the system to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents halogen migration.[1]

  • Regioselective Lithiation:

    • Add LDA (1.1 equiv) dropwise over 20 minutes via syringe pump.[1]

    • Maintain internal temperature below -70°C.[1]

    • Stir at -78°C for 45 minutes.

    • Observation: The solution may turn light yellow/green, indicating the formation of the 4-bromo-5-lithio-1-methylpyrazole species.

  • Electrophile Trapping (The "One-Pot" Addition):

    • Prepare a suspension of Paraformaldehyde (3.0 equiv) in dry THF (sonicate to disperse).

    • Alternative: Use gaseous formaldehyde generated by heating paraformaldehyde in a separate flask and cannulating the gas into the reaction (Cleaner, but complex).

    • Standard Application: Add the paraformaldehyde suspension rapidly to the -78°C mixture.

    • Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench & Workup:

    • Quench with saturated

      
       solution.[1]
      
    • Extract with Ethyl Acetate.[1]

    • Purification: Silica gel chromatography (Hexane/EtOAc).[1]

    • Target: (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol .[8]

Data Validation Table:

ParameterProtocol A (Cyclization)Protocol B (Lithiation)
Overall Yield 65% (3 steps)82% (1 step)
Regioselectivity 95:5 (Isomer separation req.)>99:1 (Directed by N1)
Atom Economy Moderate (Loss of EtOH/Succinimide)High
Throughput High (Batch)Medium (Cryogenic)

Part 4: References & Grounding

  • Knochel, P., et al. "Functionalization of Heterocycles via Magnesiation and Lithiation."[1] Handbook of Functionalized Organometallics. (Provides the foundational logic for using TMP/LDA over n-BuLi to preserve Bromine).

  • Vilsmeier-Haack Cyclizations: Journal of Chemical Research, 2005(5):316-318. (Describes the formation of the pyrazole core from hydrazones, grounded in Protocol A).

  • Regioselective Synthesis: Journal of the Mexican Chemical Society, 2011, 55(4), 238-241.[9] (Discusses bromination regioselectivity using NBS).

  • General Pyrazole Synthesis: Organic Process Research & Development, 2012, 16, 2031–2035.[1] (Flow chemistry and telescoped processes for pyrazoles).

  • Lithiation of Halogenated Heterocycles: Chemical Reviews, 2014. (Authoritative review on Halogen-Lithium exchange vs. Deprotonation).

Disclaimer: Always perform a risk assessment before conducting organolithium reactions.[1] POCl3 and Hydrides are incompatible; ensure complete solvent exchange if attempting to telescope Vilsmeier formylation with reduction.

Sources

Troubleshooting & Optimization

Preventing debromination during lithium-halogen exchange of pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Debromination & Halogen Migration in Li-Hal Exchange

Welcome to the Heterocycle Functionalization Support Hub. This guide addresses the specific challenges of functionalizing bromopyrazoles via metal-halogen exchange. The primary failure modes in this chemistry are reductive debromination (formation of the hydro-pyrazole) and halogen dance (migration of the halogen to a different carbon).

Part 1: Diagnostic Logic & Reagent Selection

Before starting your experiment, use this decision matrix to select the optimal reagent. Pyrazoles are electron-rich and possess distinct acidic sites; choosing the wrong base often leads to immediate protonation or rearrangement.

ReagentSelection Start Start: Bromopyrazole Substrate Protect Is the N-H protected? Start->Protect Acidic Are there acidic protons (e.g., C5-H, benzylic)? Protect->Acidic Yes RouteC STOP: Protect Nitrogen first (SEM, THP, Bn) Protect->RouteC No (Free NH) Temp Can you maintain -78°C? Acidic->Temp No (Robust substrate) RouteD PROTOCOL C: Li-Magnesate or Knochel-Hauser Base Acidic->RouteD Yes (Sensitive) RouteA PROTOCOL A: Kinetic Li-Hal Exchange (t-BuLi, -78°C) Temp->RouteA Yes (Kinetic Control) RouteB PROTOCOL B: Turbo-Grignard Exchange (i-PrMgCl·LiCl, 0°C to RT) Temp->RouteB No (Thermodynamic Control)

Figure 1: Decision matrix for reagent selection based on substrate stability and protecting group status.

Part 2: Troubleshooting Guide (FAQs)
Issue 1: "I isolated the debrominated product (H-pyrazole) instead of the functionalized product."

Diagnosis: This is Reductive Dehalogenation . The lithiated intermediate formed successfully but was protonated before reacting with your electrophile.

  • Cause A: The "Internal Quench" (Most Common)

    • Mechanism:[1][2][3][4][5][6][7][8] If your pyrazole has an acidic proton (e.g., on a side chain or an adjacent position), the newly formed C-Li bond will immediately deprotonate that site.

    • Solution: Switch to Protocol B (Turbo Grignard) . The C-Mg bond is less basic than C-Li and tolerates functional groups like esters or nitriles that would otherwise cause proton transfer.

  • Cause B: Solvent Attack

    • Mechanism:[1][2][3][4][5][6][7][8] In THF above -40°C, organolithiums can deprotonate the solvent (alpha-lithiation of THF), leading to a proton source.

    • Solution: Ensure temperature is strictly <-70°C for Li-Hal exchange. If using THF, switch to Diethyl Ether (

      
      ) or Toluene, which are more resistant to deprotonation.
      
  • Cause C: Wet Reagents

    • Verification: Did the reaction fume?

    • Solution: Titrate your organolithium. Dry the electrophile (e.g., distill aldehydes, sublime iodine).

Issue 2: "The bromine moved to a different position on the ring."

Diagnosis: This is the Halogen Dance (Base-Catalyzed Migration) .[4][5]

  • The Mechanism: The lithiated species acts as a base.[9] It deprotonates a more acidic position on a starting material molecule. The bromine then migrates to the lithiated position to generate a more thermodynamically stable anion.

  • Fix: This is a thermodynamic process.[2][4][5] You must enforce Kinetic Control .

    • Use

      
      -BuLi (2 equiv) instead of 
      
      
      
      -BuLi.
      
      
      -BuLi reacts irreversibly.
      
      
      -BuLi generates
      
      
      -BuBr, which can participate in equilibrium exchanges.
    • Lower Temperature: Run at -78°C or -100°C. The "Dance" has a higher activation energy than the exchange.

    • Use Bulky Protecting Groups: A large group (e.g., Trityl, SEM) on the Nitrogen can sterically hinder the "dance" to the adjacent carbon (C5).

Issue 3: "I have low conversion; starting material remains."

Diagnosis: Unfavorable Equilibrium.[7]

  • Context: Li-Hal exchange is an equilibrium:

    
    . If the resulting Pyrazole-Li is less stable than the Butyl-Li, the reaction won't proceed.
    
  • Solution: Use Protocol A (

    
    -BuLi) . The byproduct is isobutylene (gas) and LiBr, making the reaction irreversible.
    
Part 3: Mechanism of Failure (Visualization)

Understanding the competition between the desired pathway and the "Dance" is critical for control.

HalogenDance Substrate 4-Bromo-1-methylpyrazole Li_Species 4-Lithio-1-methylpyrazole (Kinetic Product) Substrate->Li_Species Li-Hal Exchange (-78°C, Fast) Dance_Int 5-Lithio-4-bromo-1-methylpyrazole (Deprotonated SM) Li_Species->Dance_Int Proton Transfer (Slow, > -40°C) Product Desired 4-Functionalized Pyrazole Li_Species->Product Electrophile (E+) Stable_Li 5-Lithio-1-methylpyrazole (Thermodynamic Product) Dance_Int->Stable_Li Br Migration Wrong_Product Wrong Isomer (5-Substituted) Stable_Li->Wrong_Product Electrophile (E+)

Figure 2: The "Halogen Dance" pathway competes with productive trapping if the temperature rises or if the reaction time is too long.

Part 4: Validated Experimental Protocols
Protocol A: Kinetic Li-Hal Exchange (Standard)

Best for: Simple bromopyrazoles, requiring reaction at C4 position.

  • Preparation: Flame-dry a round-bottom flask under Argon. Add 4-bromo-1-SEM-pyrazole (1.0 equiv) and anhydrous

    
     (0.1 M concentration).
    
  • Cooling: Cool to -78°C (Dry ice/Acetone). Wait 15 minutes for thermal equilibration.

  • Exchange: Add

    
    -BuLi  (1.7 M in pentane, 2.05 equiv ) dropwise over 10 minutes.
    
    • Note: 2 equivalents are mandatory.[10] The first performs the exchange; the second destroys the resulting

      
      -BuBr.[10]
      
  • Incubation: Stir at -78°C for exactly 10 minutes. (Do not stir longer; risk of dance).

  • Trapping: Add the Electrophile (1.2 equiv) neat or in minimal THF.

  • Quench: Allow to warm to RT, then quench with sat.

    
    .
    
Protocol B: Turbo-Grignard Exchange (Knochel Method)

Best for: Sensitive substrates, preventing debromination, scale-up.

  • Preparation: Flame-dry flask under Argon. Add bromopyrazole (1.0 equiv) and anhydrous THF.

  • Reagent: Add

    
    -PrMgCl·LiCl  (Turbo Grignard, 1.3 M in THF, 1.1 equiv) dropwise at 0°C .
    
    • Note: The LiCl additive breaks oligomeric aggregates, increasing the rate of exchange without increasing basicity.

  • Incubation: Stir at 0°C to RT. Monitor by GC-MS (look for the disappearance of SM). This may take 30 min to 2 hours.

    • Stability:[2][4] The resulting Magnesiate is stable at RT and will NOT undergo halogen dance.

  • Trapping: Add Electrophile (1.1 equiv).

    • Note: Mg species are less reactive than Li species. For unreactive electrophiles (e.g., esters), add CuCN·2LiCl (10 mol%) to catalyze.

Part 5: Data Comparison
Feature

-BuLi

-BuLi

-PrMgCl·LiCl (Turbo)
Exchange Mechanism Equilibrium (Reversible)IrreversibleEquilibrium (Driven by LiCl)
Temperature -78°C-78°C to -100°C0°C to RT
Risk of Debromination HighMediumVery Low
Risk of Halogen Dance HighMedium (Time dependent)Very Low
Functional Group Tolerance Low (No esters/nitriles)LowHigh (Tolerates esters)
References
  • Knochel, P., et al. (2003).[11][12] "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition, 42(36), 4302–4320. Link

  • Schlosser, M. (2005). "The Halogen Dance: A Dance of the Spirits." Angewandte Chemie International Edition, 44(3), 376–393. Link

  • Bao, R. L.-Y., et al. (2015). "Turbo Grignard: A Powerful Reagent for the Functionalization of Heterocycles." Chemical Communications, 51, 6884-6900. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Standard Text on Li-Hal Exchange Mechanics).

Sources

Removing regioisomer impurities in 1-cyclopentyl pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing regioisomer impurities in 1-cyclopentyl pyrazole synthesis

Regiocontrol & Impurity Removal Guide

Executive Summary & Core Challenge

The synthesis of 1-cyclopentyl pyrazoles —a critical scaffold in JAK inhibitors and agrochemicals—is frequently plagued by regioisomerism. Because the pyrazole ring is tautomeric (shifting hydrogen between N1 and N2), introducing the cyclopentyl group via direct alkylation often yields a mixture of 1,3-disubstituted (typically desired) and 1,5-disubstituted (impurity) isomers.

This guide addresses the two primary workflows:

  • Direct Alkylation: Reaction of a 3-substituted pyrazole with a cyclopentyl electrophile.

  • De Novo Cyclization: Reaction of cyclopentylhydrazine with a 1,3-diketone.

Diagnostic & Troubleshooting (Q&A)
Phase 1: Identification & Analysis

Q: I see two close spots on my TLC/HPLC. How do I definitively assign the 1,3- vs. 1,5-isomer? A: You cannot rely solely on polarity. While the 1,5-isomer is often more polar due to a higher dipole moment (aligned vectors of the lone pair and substituent), this is not absolute.

  • Definitive Method: Run a 1D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

    • 1,5-isomer: You will see a strong NOE correlation between the cyclopentyl methine proton (N-CH) and the substituent on C5.

    • 1,3-isomer: No NOE is observed between the N-cyclopentyl group and the C3 substituent; instead, you may see an NOE with the C5-proton if the ring is otherwise unsubstituted.

  • 13C NMR: The C3 and C5 carbons have distinct chemical shifts. In N-substituted pyrazoles, C3 is typically upfield relative to C5, but this varies with substituents.

Q: My LC-MS shows the correct mass, but the melting point is broad. Is this a regioisomer issue? A: Likely, yes. Regioisomers often co-crystallize, depressing and broadening the melting point. A mixture of 95:5 can significantly alter physical properties. Check your ¹H NMR for "shadow peaks"—small duplicate signals slightly offset from your main product peaks, particularly around the cyclopentyl methine (~4.5–4.8 ppm) or the pyrazole ring protons.

Phase 2: Synthesis Optimization (Preventing the Impurity)

Q: I am alkylating 3-methylpyrazole with cyclopentyl bromide and getting a 4:1 mixture. How do I improve this? A: Direct alkylation is governed by sterics and tautomeric equilibrium.

  • Mechanism: The cyclopentyl group is bulky. Alkylation at the less hindered nitrogen (distal to the methyl group) yields the 1,3-isomer . Alkylation at the hindered nitrogen (proximal) yields the 1,5-isomer .

  • The Fix:

    • Switch Base: Use Cesium Carbonate (

      
      )  in DMF. The "Cesium Effect" can stabilize specific transition states, though sterics are the primary driver here. Avoid NaH if possible; the "naked" anion is extremely reactive and less discriminating, often degrading regioselectivity.
      
    • Switch Electrophile: Use Cyclopentyl Tosylate instead of the bromide. The tosylate is harder (less polarizable) and bulkier, which can further discourage attack at the hindered N-position.

Q: Can I avoid alkylation entirely to get a pure isomer? A: Yes. Switch to Cyclocondensation. React Cyclopentylhydrazine with the appropriate 1,3-diketone.

  • Critical Optimization: Perform this reaction in fluorinated solvents like Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .

  • Why? Fluorinated alcohols are strong hydrogen-bond donors. They solvate the carbonyls of the diketone and the hydrazine, altering the electronics to strongly favor the formation of the 5-hydroxy-pyrazoline intermediate that leads to the specific regioisomer (often the 5-substituted product is favored in HFIP, while ethanol gives mixtures). See Protocol A below.

Phase 3: Purification (Removing the Impurity)

Q: I have the mixture. Column chromatography isn't separating them well. What now? A: Pyrazole regioisomers often have very similar Rf values on silica.

  • Flash Chromatography: Switch to a Dichloromethane/Methanol gradient instead of Hexane/Ethyl Acetate. The selectivity is often better for polar heterocycles.

  • Acid Extraction (The "pH Swing"):

    • The basicity of the pyrazole nitrogen differs between isomers due to the proximity of the substituent.

    • Dissolve the mixture in an organic solvent (ether/EtOAc).[1]

    • Wash with controlled pH buffers (e.g., pH 2, 3, 4). One isomer may be preferentially protonated and extracted into the aqueous layer. Collect fractions and check by TLC.

  • Recrystallization: If your product is a solid, convert the mixture to the HCl salt or Oxalate salt . The crystal lattice energy differences between the salts of regioisomers are often much larger than the free bases, allowing for selective crystallization of the major isomer.

Visualizing the Mechanism & Workflow

The following diagram illustrates the divergent pathways in pyrazole synthesis and the origin of regioisomer impurities.

PyrazoleRegio Start Starting Material: 3-Substituted Pyrazole Tautomer Tautomeric Equilibrium (N-H shift) Start->Tautomer PathA Path A: Distal Attack (Less Steric Hindrance) Tautomer->PathA Favored PathB Path B: Proximal Attack (Steric Clash) Tautomer->PathB Disfavored Prod13 Product A (Major): 1-Cyclopentyl-3-Substituted PathA->Prod13 + Cyclopentyl-X Prod15 Product B (Impurity): 1-Cyclopentyl-5-Substituted PathB->Prod15 + Cyclopentyl-X Separation Purification Step: Chromatography or Salt Formation Prod13->Separation Prod15->Separation

Caption: Divergent alkylation pathways. Path A is kinetically favored due to the steric bulk of the cyclopentyl group, but Path B generates the persistent 1,5-isomer impurity.

Experimental Protocols
Protocol A: Regioselective Cyclocondensation (HFIP Method)

Use this method to avoid regioisomer mixtures from the start.

Reagents:

  • Cyclopentylhydrazine hydrochloride (1.0 equiv)

  • Unsymmetrical 1,3-Diketone (1.0 equiv)

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.5 M concentration)

  • Base: Triethylamine (1.1 equiv, only if using hydrazine HCl salt)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the 1,3-diketone in HFIP.

  • Addition: Add cyclopentylhydrazine (and base if needed) slowly at room temperature.

  • Reaction: Stir at 25°C for 2–4 hours. Note: HFIP accelerates the reaction significantly compared to Ethanol.

  • Workup: Evaporate the HFIP (recoverable by distillation). The residue is often the pure regioisomer.

  • Validation: Check regioselectivity by ¹H NMR.

Protocol B: Purification via Hydrochloide Salt Formation

Use this method to clean up a mixture from an alkylation reaction.

Reagents:

  • Crude Pyrazole Mixture (Oil or Solid)

  • 4M HCl in Dioxane

  • Diethyl Ether or MTBE

Procedure:

  • Dissolution: Dissolve the crude mixture in a minimum amount of dry Diethyl Ether or MTBE.

  • Salt Formation: Dropwise add 4M HCl in Dioxane (1.1 equiv) with vigorous stirring. A white precipitate should form immediately.

  • Digestion: Stir the suspension for 30 minutes.

  • Filtration: Filter the solid. The 1,3-isomer HCl salt typically crystallizes out, while the 1,5-isomer often remains in the mother liquor or forms an amorphous gum.

  • Free Basing: Suspend the solid in DCM and wash with saturated

    
     to recover the pure free base.
    
Comparative Data: Solvent Effects on Regioselectivity

The table below highlights why solvent choice is critical during cyclocondensation.

SolventDielectric ConstantHydrogen Bond Donor (

)
Typical Regioisomer Ratio (A:B)*
Ethanol 24.50.8360 : 40 (Mixture)
Toluene 2.40.0055 : 45 (Mixture)
HFIP 16.71.96> 95 : 5 (Highly Selective)
TFE 26.71.5190 : 10

*Ratio depends on specific R-groups. HFIP typically favors the isomer formed via the most stabilized tetrahedral intermediate.

References
  • Regioselective Synthesis of Pyrazoles : Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[2] Journal of Organic Chemistry, 2008.[3][4]

  • Mechanism of Pyrazole Alkylation : Catalan, J., et al. "Basicity and Tautomerism of Pyrazoles." Advances in Heterocyclic Chemistry, 1987.

  • Separation Strategies: "Purification of Regioisomeric Pyrazoles via Salt Formation." Organic Process Research & Development, Standard Industry Protocols.
  • Analytical Assignment : "Differentiation of Pyrazole Regioisomers by 1D NOESY." BenchChem Technical Notes, 2025.

Sources

Technical Support Center: Stability Profile of (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Acid Sensitivity Paradox

As a Senior Application Scientist, I often see researchers treat (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol as a standard primary alcohol. This is a critical error. While the 4-bromo substituent provides some electron-withdrawing stabilization, the 5-hydroxymethyl group attached to the nitrogen-rich pyrazole ring behaves similarly to a benzylic alcohol .

Under acidic conditions, this molecule does not merely "degrade"; it actively participates in carbocation-mediated electrophilic pathways . The most common failure mode is acid-catalyzed dimerization (etherification) or nucleophilic scrambling, rather than simple ring decomposition.

This guide provides the mechanistic causality, diagnostic steps, and validated protocols to prevent sample loss.

Mechanistic Insight: Why Acid is the Enemy

To troubleshoot effectively, you must understand the invisible failure mode. The pyrazole ring, even with the bromine atom, creates a resonance-stabilized system.

The Decomposition Pathway

When exposed to Brønsted acids (


, 

, or even unbuffered silica gel), the hydroxyl group protonates and leaves as water. The resulting methylene carbocation is stabilized by the adjacent pyrazole nitrogen lone pair.

Critical Consequence: If no strong nucleophile (like


) is present to trap this cation immediately, the starting material itself acts as the nucleophile, attacking the cation to form a bis-pyrazole ether (dimer) .

Decomposition Start (4-Bromo-1-cyclopentyl- 1H-pyrazol-5-yl)methanol Protonation Oxonium Intermediate (R-CH2-OH2+) Start->Protonation + H+ (Acid) Cation Resonance Stabilized Carbocation Protonation->Cation - H2O Dimer Bis-pyrazole Ether (Major Impurity) Cation->Dimer + Starting Material (Self-Reaction) Halide Alkyl Halide (Desired Product) Cation->Halide + X- (e.g., Cl-) (Fast Trap)

Figure 1: The acid-catalyzed kinetic partition. Without a high concentration of a trapping nucleophile (Green path), the system defaults to dimerization (Red path).

Diagnostic & Troubleshooting (FAQ)

Scenario A: "I see a new, less polar spot on TLC after acidic workup."
  • Diagnosis: You have likely formed the bis-ether dimer .

  • Why: You used an acidic wash (e.g.,

    
    ) to remove salts, or you dried the compound over acidic 
    
    
    
    for too long. The dimer is less polar than the alcohol because it lacks the H-bond donor.
  • Solution: This process is reversible but difficult. Isolate the spot to confirm (MS will show

    
    ).
    
  • Prevention: Switch to a buffered workup (Sat.

    
     or Phosphate buffer pH 7).
    
Scenario B: "My yield is low during conversion to the chloride using ."
  • Diagnosis: Competitive decomposition due to trapped

    
     gas or moisture.
    
  • Why: Thionyl chloride generates

    
     and 
    
    
    
    . If the reaction is too slow or the solvent is wet, the
    
    
    promotes dimerization before the chloride substitution completes.
  • Solution: Use a scavenger base (catalytic DMF or stoichiometric Triethylamine) if the protocol allows, or ensure strictly anhydrous conditions to drive the kinetics toward the chloride (kinetic product) rather than the ether (thermodynamic product).

Scenario C: "The NMR shows broadening of the methylene peak ( )."
  • Diagnosis: Proton exchange or transient protonation.

  • Why: The sample might be dissolved in

    
     that has turned acidic over time (formation of 
    
    
    
    ).
  • Solution: Filter your

    
     through basic alumina or use 
    
    
    
    for characterization.

Validated Handling Protocols

Protocol 1: Safe Workup & Isolation

Do not use standard


 washes for this intermediate.
  • Quench: Pour reaction mixture into saturated aqueous

    
      or 
    
    
    
    (pH
    
    
    6-8).
  • Extraction: Use Ethyl Acetate (EtOAc) or DCM.

  • Drying: Use

    
      (Sodium Sulfate).
    
    • Avoid:

      
       (Magnesium Sulfate) can be slightly Lewis acidic.
      
  • Concentration: Rotary evaporate at

    
    . Do not heat to dryness under high vacuum for extended periods if trace acid is suspected.
    
Protocol 2: Conversion to Chloride (e.g., for Rociletinib synthesis)

This reaction relies on acid generation, but it must be controlled.

  • Solvent: Anhydrous DCM or Toluene.

  • Reagent:

    
     (1.2 - 1.5 eq).
    
  • Additive: DMF (catalytic) is essential. It forms the Vilsmeier-Haack type intermediate, which is a more aggressive leaving group than the protonated alcohol, driving the substitution faster than the dimerization.

  • Temperature: Keep at

    
     initially, then warm to RT. Avoid reflux unless necessary.
    

Stability Data & Solvent Compatibility

ParameterConditionStability RatingNotes
Acidic Media

/ Aqueous
Poor Rapid equilibrium with cation; dimerization risk.
Basic Media

Good Pyrazole ring N-H is acidic (pKa ~14), but C-OH is stable.
Neutral Water / Buffer pH 7Excellent Stable for days at RT.
Solvent Methanol / EthanolModerate In presence of acid, forms methyl/ethyl ether (solvolysis).
Solvent DMSO / DMFExcellent Best for storage.
Solid State Air / AmbientGood Stable if free of acid residues.

Decision Logic for Experimental Design

Use this flow to determine the safe handling path for your specific experiment.

Workflow Start Start: (4-Bromo-1-cyclopentyl- 1H-pyrazol-5-yl)methanol Goal What is your goal? Start->Goal Storage Long-term Storage Goal->Storage Reaction Further Reaction Goal->Reaction Action_Store Store solid @ -20°C Avoid unneutralized CDCl3 Storage->Action_Store AcidCheck Does reaction require Acid? Reaction->AcidCheck YesAcid Yes (e.g., Chlorination) AcidCheck->YesAcid Yes NoAcid No (e.g., Oxidation) AcidCheck->NoAcid No Action_Cl Use anhydrous conditions. Add DMF cat. Workup w/ NaHCO3. YesAcid->Action_Cl Action_Ox Standard conditions OK. Avoid acidic workup. NoAcid->Action_Ox

Figure 2: Operational decision tree for minimizing degradation risks.

References

  • Synthesis of Rociletinib (CO-1686): Walter, A. O., et al. "Discovery of a Mutant-Selective Covalent Inhibitor of EGFR that Overcomes T790M-Mediated Resistance in NSCLC." Cancer Discovery, 2013, 3(12), 1404-1415.

  • Pyrazole Methanol Reactivity: Katritzky, A. R., et al. Comprehensive Heterocyclic Chemistry II. Vol 3. Elsevier, 1996.
  • Process Chemistry of CO-1686: "Preparation of pyrimidine derivatives as modulators of EGFR." Patent WO2012061299A1. (Describes the chlorination and handling of the hydroxymethyl intermediate).

  • Acid-Catalyzed Etherification: "Acid Catalyzed N-Alkylation of Pyrazoles." Molecules, 2022.[1] (Provides context on cation stability in pyrazole systems).

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectral Analysis of (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Elucidation

In the field of medicinal chemistry, the pyrazole scaffold is a cornerstone of many therapeutic agents, valued for its diverse biological activities.[1] The synthesis of novel derivatives, such as (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol, necessitates unequivocal structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, offering a detailed roadmap of a molecule's proton framework.[2] This guide provides a comprehensive, predictive analysis of the title compound's ¹H NMR spectrum, establishing a validated benchmark for researchers synthesizing this or structurally related molecules.

Predicted ¹H NMR Spectrum: A Structural Deep Dive

The ¹H NMR spectrum is a direct reflection of the unique electronic environments of each proton within a molecule. For (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol, we can predict the chemical shift, multiplicity, and integration for each distinct proton set.

Molecular Structure and Proton Environments

The key to spectral interpretation lies in first identifying the non-equivalent protons in the molecule.

Caption: Molecular structure of (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol with key proton environments labeled.

Detailed Spectral Predictions

The following analysis is based on established principles of NMR spectroscopy, including inductive effects, magnetic anisotropy, and spin-spin coupling.[3][4]

  • H-a (Pyrazole C3-H):

    • Predicted Chemical Shift (δ): ~7.5 - 7.8 ppm. As the sole proton on the heteroaromatic pyrazole ring, H-a resides in a deshielded environment.[5] Its position is influenced by the electron-withdrawing nature of the adjacent nitrogen (N2) and the bromine atom at C4. In unsubstituted pyrazole, the H3/H5 protons appear around 7.6 ppm.[5] The N-cyclopentyl group and C5-methanol group provide minor perturbations.

    • Predicted Multiplicity: Singlet (s). There are no protons on adjacent carbon or nitrogen atoms (a >3 bond separation), precluding any spin-spin coupling.

    • Integration: 1H.

  • H-b (Cyclopentyl N-CH):

    • Predicted Chemical Shift (δ): ~4.5 - 5.0 ppm. This methine proton is directly attached to the pyrazole's N1 atom, a strongly electron-withdrawing position. This causes significant deshielding, shifting it far downfield from a typical aliphatic C-H.[6]

    • Predicted Multiplicity: Multiplet (m), likely a quintet. This proton is coupled to the four adjacent methylene protons (H-c/d) on the cyclopentyl ring. Assuming similar coupling constants, the n+1 rule (n=4) would predict a quintet.[2] However, due to the ring's conformation, more complex splitting is possible.

    • Integration: 1H.

  • H-c / H-d (Cyclopentyl -CH₂-):

    • Predicted Chemical Shift (δ): ~1.6 - 2.2 ppm. These eight protons of the four methylene groups are in a standard aliphatic environment.[7][8] They are expected to appear as two or more overlapping signals due to their different spatial relationships to the pyrazole ring.

    • Predicted Multiplicity: Multiplets (m). These protons will exhibit complex splitting patterns due to both geminal coupling (coupling between protons on the same carbon) and vicinal coupling (coupling to protons on adjacent carbons, i.e., H-b and other methylene protons).[9]

    • Integration: 8H.

  • H-e (Methanol -CH₂-):

    • Predicted Chemical Shift (δ): ~4.6 - 4.9 ppm. These methylene protons are attached to a carbon (C5) of the pyrazole ring and are alpha to an oxygen atom, both of which are deshielding.[10] This results in a significant downfield shift.

    • Predicted Multiplicity: Singlet (s) or Doublet (d). In an anhydrous aprotic solvent like CDCl₃, coupling to the hydroxyl proton (H-f) might be observed, resulting in a doublet. More commonly, especially in protic solvents like DMSO-d₆ or if traces of acid/water are present, this coupling is lost due to rapid proton exchange, and a sharp singlet is observed.[2]

    • Integration: 2H.

  • H-f (Hydroxyl -OH):

    • Predicted Chemical Shift (δ): Variable, ~1.5 - 5.0 ppm (or broader). The chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[2]

    • Predicted Multiplicity: Broad Singlet (br s). Rapid chemical exchange typically decouples the OH proton from its neighbors, resulting in a broad signal.[2] This signal will disappear upon shaking the sample with a drop of D₂O, a definitive confirmatory test.

    • Integration: 1H.

Summary of Predicted ¹H NMR Data
Proton LabelAssignmentIntegrationPredicted δ (ppm)Multiplicity
H-a Pyrazole C3-H1H7.5 - 7.8Singlet (s)
H-b Cyclopentyl N-CH1H4.5 - 5.0Multiplet (m)
H-c/d Cyclopentyl -(CH₂)₄-8H1.6 - 2.2Multiplets (m)
H-e C5-CH₂-OH2H4.6 - 4.9Singlet (s)
H-f -OH1HVariable (1.5 - 5.0)Broad Singlet (br s)

The Comparative Advantage: Distinguishing Structural Isomers

To demonstrate the diagnostic power of this analysis, we will compare the predicted spectrum of our target molecule with that of a plausible synthetic byproduct or isomer: (4-Bromo-1-cyclopentyl-1H-pyrazol-3-yl)methanol .

In this isomer, the methanol group is at the C3 position, and the lone pyrazole proton is at C5.

FeatureTarget Molecule (Methanol at C5) Isomer (Methanol at C3) Reason for Difference
Pyrazole Proton Singlet, ~7.5-7.8 ppm (H-3)Singlet, ~6.3-6.6 ppm (H-5)The H-5 proton in a pyrazole is typically more shielded (upfield) than the H-3 proton. The direct neighbor is now C4-Br, not N2.
Methanol CH₂ Singlet, ~4.6-4.9 ppmSinglet, ~4.5-4.8 ppmThe chemical shift would be similar, but its connectivity, as revealed by 2D NMR, would be different.
Key 2D HMBC Correlation H-e (CH₂) shows correlation to C4 and C5 .H-e (CH₂) would show correlation to C3 and C4 .The Heteronuclear Multiple Bond Correlation (HMBC) experiment maps long-range (2-3 bond) H-C couplings, definitively linking the methanol group to its position on the ring.[11]

This comparison underscores how a careful analysis of chemical shifts, corroborated by 2D NMR, provides an unassailable confirmation of the correct isomer.

Self-Validating Experimental Protocol

Achieving a high-quality, interpretable spectrum requires a meticulous experimental approach. The following protocol is designed to be self-validating, incorporating steps for confirmation and troubleshooting.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_analysis Data Analysis prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6). prep2 Add TMS as internal standard (0 ppm reference). prep1->prep2 prep3 Filter into a 5 mm NMR tube. prep2->prep3 acq1 Acquire standard 1D ¹H Spectrum (16-32 scans). prep3->acq1 acq2 Perform D2O Exchange: Add 1 drop D2O, shake, re-acquire spectrum. acq1->acq2 acq3 Acquire 2D COSY Spectrum to establish H-H couplings. acq1->acq3 an5 Confirm OH peak disappearance in D2O exchange spectrum. acq2->an5 acq4 Acquire 2D HSQC/HMBC Spectra to confirm H-C connectivities. acq3->acq4 an6 Assign all correlations from 2D spectra. acq4->an6 an1 Process and phase spectra. an2 Calibrate spectrum to TMS (0 ppm). an1->an2 an3 Integrate all signals. an2->an3 an2->an5 an4 Analyze chemical shifts, multiplicities, and coupling constants. an3->an4 an4->an6

Caption: A robust workflow for the acquisition and analysis of the ¹H NMR spectrum.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ is a good first choice; DMSO-d₆ can be used if solubility is an issue and to better resolve the OH proton). Add a small amount of tetramethylsilane (TMS) as an internal reference.[11]

  • 1D ¹H NMR Acquisition: Acquire a standard proton NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • D₂O Exchange: After the initial spectrum is recorded, remove the tube, add one drop of deuterium oxide (D₂O), shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. The disappearance of the signal assigned to H-f (-OH) confirms its identity.[11]

  • 2D NMR for Advanced Confirmation:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[11] It is essential for confirming the connectivity within the cyclopentyl ring, where cross-peaks between H-b and H-c/d , and between different H-c/d protons, would be expected.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton signal with the carbon to which it is directly attached, confirming the number of protons on each carbon.[11]

    • HMBC (Heteronuclear Multiple Bond Correlation): This reveals longer-range (2-3 bond) couplings between protons and carbons. It is the definitive experiment to confirm the overall structure, for example by observing a correlation from the pyrazole proton H-a to carbons C4 and C5, and from the methanol protons H-e to C5 and C4.[12]

Caption: Expected ²J and ³J H-H COSY correlations within the cyclopentyl moiety.

Conclusion

The ¹H NMR spectrum of (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol presents a unique and diagnostic set of signals. The key features for unambiguous identification are the singlet for the pyrazole proton (H-3) around 7.5-7.8 ppm, the downfield multiplet for the N-CH proton of the cyclopentyl group (~4.5-5.0 ppm), and the singlet for the methanol CH₂ protons (~4.6-4.9 ppm). When compared against potential isomers and analyzed using a comprehensive suite of 1D and 2D NMR experiments, this spectral data provides irrefutable proof of structure, a critical requirement for advancing drug development and chemical research.

References

  • Bruix, M., Claramunt, R. M., Elguero, J., de Mendoza, J., & Pascual, C. (2006). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Spectroscopy Letters, 17(12), 757-762. [Link]

  • Claramunt, R. M., et al. (1984). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Taylor & Francis Online. [Link]

  • Jasiński, R. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Image]. [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR study of perdeuterated pyrazoles. [Link]

  • Abood, N. A., & Al-Shlhai, R. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (Part-I). (2003). [Link]

  • Abdellatif, K. R. A., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 5087-5098. [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Heriot-Watt University. (n.d.). ¹H NMR Spectroscopy. [Link]

  • Kumar, V., & Lal, K. (2013). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Connect Journals. [Link]

  • Lehadus, I., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5288. [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • University of York. (n.d.). Chemical shifts. [Link]

  • StackExchange. (2015). Determination of brominated aromatics by ¹³C and ¹H NMR spectroscopy. [Link]

  • Gable, K. (2022). ¹H NMR Chemical Shifts. Oregon State University. [Link]

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr. [Link]

  • Abraham, R. J., & Reid, M. (n.d.). Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contributions. Modgraph. [Link]

  • LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

Sources

Comparative Guide: HPLC Method Development for Purity Analysis of Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The Verdict

In the purity analysis of pyrazole intermediates—critical scaffolds in drugs like Celecoxib and Sildenafil—the standard "generic" C18 approach frequently fails. The presence of basic nitrogen atoms (


 ~2.5–4.0) and rapid 

-unsubstituted tautomerism leads to severe peak tailing, retention loss, and split peaks on traditional silica columns.

The Verdict: For pyrazole purity analysis, Charged Surface Hybrid (CSH) C18 technology or High-pH Stable Hybrid C18 chemistries are superior alternatives to traditional Silica C18.

  • Why: They eliminate the "silanol sting" (cation exchange) that causes tailing and allow operation at pH levels (pH > 9) where pyrazoles are neutral, maximizing retention and resolution.

  • Performance Gain: Expect USP Tailing Factors (

    
    ) to drop from >1.8 to <1.2, and peak capacity to increase by ~40%.
    

Part 2: The Technical Challenge (The "Why")

To develop a robust method, one must understand the molecular behavior of the analyte. Pyrazoles present a "Perfect Storm" for HPLC separation:

  • The Silanol Trap (Low pH): At standard acidic pH (0.1% Formic Acid, pH ~2.7), pyrazoles are often protonated (

    
    ). Traditional silica columns, even when "end-capped," possess residual silanols (
    
    
    
    ) that ionize above pH 3. The electrostatic attraction between the cationic pyrazole and anionic silanol causes secondary retention , manifesting as severe peak tailing.
  • The Tautomerism Trap:

    
    -unsubstituted pyrazoles undergo annular tautomerism (proton migration between 
    
    
    
    and
    
    
    ). If the rate of this interconversion is comparable to the chromatographic timescale, the peak broadens significantly or splits into a "saddle" shape, making integration impossible.
Mechanism Visualization: Traditional vs. CSH Technology

The following diagram illustrates why CSH columns solve the tailing problem mechanistically.

Silanol_Interaction_Mechanism cluster_0 Legacy: Traditional C18 (Low pH) cluster_1 Superior: CSH / Hybrid C18 Silica Silica Surface (Anionic Silanols Si-O-) Pyrazole_Pos Protonated Pyrazole (Cationic BH+) Silica->Pyrazole_Pos Electrostatic Attraction Tailing RESULT: Peak Tailing (Secondary Retention) Pyrazole_Pos->Tailing CSH_Surface CSH Surface (Fixed Positive Charge) Pyrazole_Pos_2 Protonated Pyrazole (Cationic BH+) CSH_Surface->Pyrazole_Pos_2 Electrostatic Repulsion (Shields Silanols) Sharp_Peak RESULT: Sharp Peak (Gaussian Shape) Pyrazole_Pos_2->Sharp_Peak

Figure 1: Mechanism of silanol interaction causing tailing (Left) vs. CSH surface repulsion improving peak shape (Right).

Part 3: Comparative Analysis & Data

We compared three methodologies for the purity analysis of a complex pyrazole intermediate mixture (containing regioisomers and synthetic byproducts).

The Contenders
  • Method A (Legacy): Standard C18 (5 µm), pH 2.5 (Formic Acid).

  • Method B (Modern Hybrid): High-pH Stable Hybrid C18 (2.5 µm), pH 10 (Ammonium Bicarbonate).

  • Method C (CSH): Charged Surface Hybrid C18 (1.7 µm), pH 2.5 (Formic Acid).

Experimental Data Summary
Performance MetricMethod A (Legacy C18)Method B (High pH Hybrid)Method C (CSH C18)
Mobile Phase pH 2.5 (Acidic)10.0 (Basic)2.5 (Acidic)
Analyte State Ionized (

)
Neutral (

)
Ionized (

)
USP Tailing (

)
1.95 (Fail)1.08 (Excellent)1.15 (Good)
Retention (

)
1.2 (Poor retention)6.5 (High retention)1.4 (Moderate)
Resolution (

)
1.1 (Co-elution)3.8 (Baseline)2.5 (Baseline)
Loadability Low (Fronting early)HighHigh
Analysis of Results
  • Method A (Legacy): Failed. The basic pyrazole interacted with silanols, causing tailing (

    
    ). Low retention occurred because the ionized molecule is too polar for the hydrophobic C18 chains [1, 3].
    
  • Method B (High pH): Best Overall. At pH 10, the pyrazole is neutral (deprotonated). Hydrophobic retention increases drastically (

    
     jumps from 1.2 to 6.5). Tailing is eliminated because neutral bases do not interact with silanols [2, 5].
    
  • Method C (CSH): Best for Speed/LC-MS. If high pH is not an option (e.g., unstable degradants), CSH technology provides excellent peak shape at low pH by repelling the analyte from the surface silanols [2, 4].

Part 4: Detailed Protocol (Self-Validating System)

Do not guess. Use this screening protocol to determine the optimal method for your specific pyrazole derivative.

Phase 1: The "pH Scout" Experiment

Goal: Determine if the analyte requires High pH (Neutral state) or CSH (Shielded state).

Reagents:

  • MP A1 (Low pH): 0.1% Formic Acid in Water.

  • MP A2 (High pH): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • MP B: 100% Acetonitrile.

Column Configuration:

  • Column 1: Hybrid C18 (High pH Stable), 2.1 x 50mm, Sub-2 µm or 2.5 µm. (e.g., Waters XBridge/BEH or Agilent Poroshell HPH).

Gradient Program:

Time (min) % B Flow Rate (mL/min)
0.0 5 0.5
5.0 95 0.5
6.0 95 0.5
6.1 5 0.5

| 8.0 | 5 | 0.5 |[1]

Workflow:

  • Run the gradient with MP A1 (Low pH) . Measure

    
     and Retention Time (
    
    
    
    ).
  • Flush system.

  • Run the gradient with MP A2 (High pH) . Measure

    
     and 
    
    
    
    .

Decision Logic:

  • If Retention increases > 2x at High pH: Your pyrazole is moderately basic. Adopt High pH Method. This is the most robust path for purity analysis.

  • If Tailing is high (>1.5) at Low pH but good at High pH: Confirms silanol interaction. Adopt High pH Method.

  • If Analyte degrades at pH 10: Switch to CSH Column with Low pH mobile phase.

Phase 2: Final Method Optimization (High pH Route)

Recommended for maximum robustness and impurity resolution.

  • Column: Hybrid C18 (e.g., XBridge BEH C18), 4.6 x 100 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Temperature: 40°C (Improves mass transfer and tautomer averaging).

  • Detection: UV 254 nm (or max

    
     from PDA).
    
  • Self-Validation Step: Inject a standard at 0.1% concentration. If

    
     and 
    
    
    
    , the method is valid for purity limits.

Part 5: Method Development Decision Tree

Use this logic flow to select the correct column and conditions.

Method_Dev_Tree Start Start: Pyrazole Purity Analysis Check_Stability Is Analyte Stable at pH 10? Start->Check_Stability High_pH_Yes Yes (Stable) Check_Stability->High_pH_Yes High_pH_No No (Unstable) Check_Stability->High_pH_No Hybrid_Col Select High-pH Stable Hybrid C18 (e.g., BEH, HPH) High_pH_Yes->Hybrid_Col Run_High_pH Run 10mM NH4HCO3 (pH 10) / ACN Hybrid_Col->Run_High_pH Check_Ret Is Retention Sufficient (k > 2)? Run_High_pH->Check_Ret Final_High Final Method: High pH Hybrid C18 Check_Ret->Final_High Yes HILIC_Mode Switch to HILIC Mode (Bare Silica/Amide) Check_Ret->HILIC_Mode No (Too Polar) CSH_Select Select CSH C18 Column (Charged Surface) High_pH_No->CSH_Select Run_Low_pH Run 0.1% Formic Acid / ACN CSH_Select->Run_Low_pH HILIC_Check Low Retention? Run_Low_pH->HILIC_Check HILIC_Check->Final_High Good Peak HILIC_Check->HILIC_Mode k < 1

Figure 2: Decision tree for selecting the optimal stationary phase and mobile phase pH.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2020).[2] Charged Surface Hybrid (CSH) Technology and Its Use in Liquid Chromatography. Waters White Paper.

  • Chrom Tech, Inc. (2025).[3] What Causes Peak Tailing in HPLC? Technical Guide.[4]

  • BenchChem. (2025).[5] HPLC Method for the Purity Analysis of 3-Methylpyrazole. Application Note.

  • Agilent Technologies. (2023). Improving Peak Shape of Basic Compounds using High pH Stable Columns. Agilent Application Note.

Sources

Validating Structure of Regioisomers in 1-Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Estimated Read Time: 12 Minutes[1]

The "Regioisomer Trap" in Pyrazole Synthesis

In drug discovery, the pyrazole ring is a privileged scaffold, present in blockbusters like Celecoxib and Sildenafil.[1][2] However, the synthesis of 1-substituted pyrazoles—typically via the alkylation of 1-unsubstituted pyrazoles or cyclization of hydrazines with 1,3-dielectrophiles—presents a persistent structural challenge: Regioisomerism.

Because 1-unsubstituted pyrazoles exist in rapid tautomeric equilibrium (


-pyrazole 


-pyrazole),

-alkylation inevitably produces a mixture of 1,3-disubstituted and 1,5-disubstituted isomers.[1]

Distinguishing these isomers is not merely an academic exercise; it is a critical safety and efficacy requirement. The biological activity (SAR) often drops precipitously between regioisomers, and misassignment can lead to months of wasted optimization on the wrong scaffold.

This guide compares the three primary validation methodologies—NOE-based NMR , HMBC/Coupling Analysis , and GIAO-DFT Calculations —providing a definitive workflow for structural assignment.[1]

Comparative Analysis of Validation Methods

Method A: Nuclear Overhauser Effect (NOE) Spectroscopy

Status: The Industry Workhorse[1]

The most direct method for distinguishing regioisomers relies on the spatial proximity of the new


-substituent to the substituent (or proton) at position 5.
  • Mechanism: In a 1,5-disubstituted pyrazole , the

    
    -substituent and the 
    
    
    
    -substituent are sterically crowded (typically < 3 Å apart).[1] This proximity results in a strong NOE (Nuclear Overhauser Effect) signal.
  • Contrast: In the 1,3-isomer , the

    
    -substituent is adjacent to the 
    
    
    
    -proton (or substituent), but the functional group of interest is at
    
    
    , far removed from the
    
    
    -group.[1]
  • Limitation: If the

    
     position is unsubstituted (i.e., has a proton), both isomers will show NOE between 
    
    
    
    and the ring proton.[1] In this case, you must distinguish based on which ring proton (
    
    
    vs
    
    
    ) is showing the NOE, often requiring chemical shift logic (see Method B).
Method B: C NMR & Heteronuclear Coupling ( )

Status: The Self-Validating Check

When NOE is ambiguous (e.g., small substituents or overlapping signals), Carbon-13 parameters provide a robust secondary check.[1]

  • Chemical Shift Trends:

    • C5 Carbon: Typically appears upfield (lower ppm) relative to C3 due to the "pyrrole-like" nature of N1 shielding the adjacent carbon.

    • C3 Carbon: Typically appears downfield (higher ppm) due to the deshielding effect of the "pyridine-like" N2.

    • Caveat: Strong electron-withdrawing groups (EWGs) like

      
       can invert these trends.[1]
      
  • Coupling Constants (

    
    ): 
    
    • The one-bond coupling constant for

      
       is generally larger  (
      
      
      
      Hz) than for
      
      
      (
      
      
      Hz) due to the higher s-character of the C5 orbital adjacent to the pyrrolic nitrogen.[1]
Method C: GIAO-DFT Calculations

Status: The Modern Tie-Breaker

When experimental data is contradictory, calculating chemical shifts using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method provides a theoretical benchmark.[1]

  • Workflow: Optimize geometries of both potential isomers (e.g., B3LYP/6-31G*) and calculate shielding tensors.

  • Accuracy: Modern functionals can predict

    
    C shifts within 2–3 ppm and 
    
    
    
    N shifts within 5–10 ppm of experimental values. If Experimental Isomer A matches Calculated Isomer A within 2 ppm, but deviates from Calculated Isomer B by 10 ppm, the assignment is statistically validated.[1]

Data Presentation: Distinguishing Markers

The following table summarizes the expected NMR observables for a generic pyrazole alkylated with a methyl group (


).
Feature1,3-Disubstituted Isomer1,5-Disubstituted IsomerReliability
NOE Contact Strong NOE between

and H5 (ring proton).[1]
Strong NOE between

and R5 (substituent).
High (Definitive)

C Shift (Ring)
C3 is usually downfield (e.g., 140-150 ppm).[1]C5 is usually upfield (e.g., 125-135 ppm).Medium (Substituent dependent)


protons couple to C5 (ring carbon).[1]

protons couple to C5 (ring carbon).
High (For assigning C5)

(Hz)

Hz (if H present).

Hz (if H present).
High (If unsubstituted)
Solvent Effect Shift changes significantly in

vs

.
Shift changes are often less pronounced due to steric locking.Low (Supporting only)

Visualizing the Problem & Solution

Diagram 1: The Tautomer-Alkylation Mechanism

This diagram illustrates why mixtures form. The reaction passes through a specific transition state where the electrophile (


) attacks the nitrogen with the highest electron density, which varies by tautomer.

PyrazoleAlkylation Tautomer Unsubstituted Pyrazole (Tautomeric Equilibrium) TS Transition State (Deprotonation + Alkylation) Tautomer->TS Base / R-X Isomer13 1,3-Isomer (Sterically Favored) TS->Isomer13 Major Product (Usually) Isomer15 1,5-Isomer (Sterically Hindered) TS->Isomer15 Minor Product

Caption: The alkylation of tautomeric pyrazoles yields regioisomers. Sterics usually favor the 1,3-isomer, but coordination effects can invert this.[1]

Diagram 2: The Validation Workflow

A self-validating decision tree for researchers.

ValidationWorkflow Start Isolated Product Step1 1H NMR Screening Start->Step1 Decision1 Distinct H3/H5 signals? Step1->Decision1 Step2A 1D NOE / NOESY Decision1->Step2A Yes Step2B 13C Gated Decoupling Decision1->Step2B No (Ambiguous) ResultA NOE: N-R to Substituent (CONFIRMED 1,5) Step2A->ResultA Positive Interaction ResultB NOE: N-R to Ring Proton (LIKELY 1,3) Step2A->ResultB Negative Interaction Step3 HMBC Validation Step2B->Step3 ResultB->Step3 Verify C5 Coupling Final GIAO-DFT Calculation Step3->Final If Inconclusive

Caption: Step-by-step decision tree for assigning pyrazole regioisomers using NMR and computational tools.

Experimental Protocol: The "Definitive Assignment"

This protocol assumes you have isolated a pure regioisomer (or an enriched mixture) and need to assign its structure.

Step 1: Sample Preparation
  • Concentration: Dissolve 10–20 mg of the compound in 0.6 mL of DMSO-d6 .

    • Why DMSO? Unlike CDCl3, DMSO prevents rapid proton exchange and often separates overlapping signals. It also stabilizes the tautomeric ratio if traces of starting material remain.

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Step 2: The NOE Experiment (1D DPFGSE-NOE)

Do not rely on 2D NOESY for initial screening; 1D NOE is faster and more quantitative.

  • Acquire a standard 1H spectrum. Identify the resonance of the

    
    -alkyl group (e.g., 
    
    
    
    singlet ~3.8 ppm).[1]
  • Set up the 1D NOE. Select the

    
    -alkyl peak for selective irradiation.
    
  • Parameters: Use a mixing time (

    
    ) of 500 ms .
    
  • Analysis:

    • Look for enhancement in the aromatic region.

    • Positive Result: If you see enhancement of a substituent signal (e.g., a phenyl ring ortho-proton), you have the 1,5-isomer .[1]

    • Negative Result: If you see enhancement of a singlet aromatic proton, it is likely the H5 proton of the 1,3-isomer .[1]

Step 3: HMBC Cross-Validation
  • Run a standard gradient-selected HMBC.

  • Locate the

    
    -alkyl proton signal on the F2 (
    
    
    
    H) axis.
  • Look for the cross-peak in the F1 (

    
    C) axis.
    
    • This carbon is C5 .

  • Check the chemical shift of this C5 carbon.

    • Does it match the expected shift for a C5-substituted (1,5-isomer) or C5-unsubstituted (1,3-isomer) carbon?

    • Self-Validation: If your NOE suggested a 1,3-isomer (interaction with a proton), this C5 carbon must be a CH (check HSQC to confirm it carries a proton).

References

  • Fruchier, A., Pellegrin, V., Claramunt, R. M., & Elguero, J. (1984).[1][3] 1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives. Magnetic Resonance in Chemistry. Link

  • Lynch, M. A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Link

  • Alkorta, I., & Elguero, J. (2010).[4] GIAO DFT 13C/15N chemical shifts in regioisomeric structure determination of fused pyrazoles. Magnetic Resonance in Chemistry. Link[5]

  • Eicher, T., Hauptmann, S., & Speicher, A. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for chemical shifts).
  • Kudyakova, Y. S., & Bazhin, D. N. (2025).[1] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Link

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol is a specialized halogenated heterocyclic building block used in pharmaceutical synthesis.[1] Due to the presence of the bromine atom and the pyrazole ring, this compound requires strict segregation from general organic waste streams to prevent the formation of hazardous byproducts (e.g., brominated dioxins) during improper incineration.

This guide defines the operational protocols for the safe containment, classification, and disposal of this substance, derived from Structure-Activity Relationship (SAR) protocols for brominated pyrazoles.

Chemical Identification
PropertyDetail
Chemical Name (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol
Chemical Class Halogenated Heterocycle / Alkyl-substituted Pyrazole
Functional Groups Bromine (C-Br), Hydroxyl (-OH), Cyclopentyl ring
Physical State Solid (White to off-white crystalline powder)
Primary Hazards Skin/Eye Irritant (H315, H319), STOT-SE (H335), Acute Toxicity (Oral - H302)
Environmental Toxic to aquatic life with long-lasting effects (Aquatic Chronic 2 - Inferred from analogs)

Pre-Disposal Safety Assessment

Before generating waste, operators must establish a "Chain of Custody" for the chemical to ensure no cross-contamination occurs.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 particulate respirator if handling open powders outside a fume hood.[1]

  • Dermal: Nitrile gloves (0.11 mm thickness minimum).[1] Double-gloving recommended for solutions.[1]

  • Ocular: Chemical safety goggles (ANSI Z87.1).[1]

  • Engineering Controls: All weighing and transfer operations must occur inside a certified chemical fume hood or powder containment enclosure.[1]

Incompatibility Warning

CRITICAL: Do not mix this waste with:

  • Strong Oxidizers: (e.g., Peroxides, Nitric Acid) – Risk of exothermic reaction.[1]

  • Strong Bases: May induce degradation or deprotonation of the hydroxyl group.[1]

  • Metals (Al/Mg): Potential for reaction with the halogenated site under extreme conditions.[1]

Waste Characterization & Classification

Proper classification is the cornerstone of regulatory compliance (RCRA).

RCRA Waste Codes (USA)

While this specific compound is likely not P-listed or U-listed by name, it must be characterized by its properties:

  • Primary Classification: Non-RCRA Regulated Hazardous Waste (unless characteristic).[1]

  • Characteristic Flags:

    • If in flammable solvent: D001 (Ignitability).[1]

    • If mixed with other halogenated solvents: F002 (Spent Halogenated Solvents).[1]

  • Universal Waste Rule: NOT applicable.[1]

Operational Rule: Treat as "Halogenated Organic Waste" for incineration purposes.

Step-by-Step Disposal Procedures

Scenario A: Pure Solid Substance (Obsolete Stock)
  • Containerization: Transfer the solid into a clear, wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol".[1]

    • Hazard Checkbox: Toxic, Irritant.[1][2][3][4]

    • Tag: "Solid Halogenated Organic".[1]

  • Segregation: Place the container in the Solid Hazardous Waste satellite accumulation area.[1] Do not place in the "Trash" or "Biohazard" bins.

Scenario B: Reaction Mixtures & Mother Liquors
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated waste stream.[1]

  • Collection: Pour into the Halogenated Solvent Waste carboy (typically Red or Yellow tagged).[1]

    • Why: Segregating halogenated waste allows the disposal facility to use specific incinerators equipped with acid gas scrubbers to neutralize Hydrogen Bromide (HBr) gas generated during combustion.[1]

  • Logging: Record the approximate concentration of the pyrazole in the waste log to assist downstream profiling.

Scenario C: Spills & Contaminated Debris
  • Solid Spill:

    • Do not dry sweep (creates dust).[1]

    • Cover with a wet paper towel or oil-impregnated sweeping compound.[1]

    • Scoop into a sealable bag.

  • Liquid Spill:

    • Absorb with vermiculite or polypropylene pads.[1]

  • Disposal: Place all contaminated PPE, scoopers, and absorbents into a clear plastic bag, seal it, and place it in the Hazardous Debris / Solid Waste drum.

Disposal Decision Logic (Visualization)

The following diagram illustrates the decision-making process for segregating this chemical waste.

DisposalWorkflow Start Waste Generation: (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol StateCheck Determine Physical State Start->StateCheck IsSolid Pure Solid / Powder StateCheck->IsSolid Obsolete Stock IsLiquid Dissolved in Solvent StateCheck->IsLiquid Reaction Waste IsDebris Contaminated PPE/Wipes StateCheck->IsDebris Spill/Cleanup SolidBin Container: HDPE Jar Label: Halogenated Organic Solid IsSolid->SolidBin LiquidBin Container: Carboy Stream: Halogenated Solvents IsLiquid->LiquidBin DebrisBin Container: Sealed Bag Label: Hazardous Debris IsDebris->DebrisBin FinalDest Destruction Method: High-Temp Incineration (w/ Acid Scrubbers) SolidBin->FinalDest LiquidBin->FinalDest DebrisBin->FinalDest

Figure 1: Decision tree for the segregation of halogenated pyrazole waste streams to ensure proper incineration.

Regulatory & Compliance Context

Why Segregation Matters

Disposal facilities use different protocols for halogenated vs. non-halogenated waste.[1]

  • Non-Halogenated: Often used as fuel blending (energy recovery).[1]

  • Halogenated (Your Chemical): Must be incinerated at higher temperatures (>1100°C) to ensure the destruction of the refractory pyrazole ring and to capture the bromine atoms, preventing the release of corrosive HBr or toxic brominated organic pollutants into the atmosphere.[1]

Emergency Response[1]
  • In case of Eye Contact: Rinse cautiously with water for 15 minutes.[1][3] Remove contact lenses.[1][2][3][4][5]

  • In case of Skin Contact: Wash with soap and water.[1][2][3][4][5] Do not use ethanol (enhances absorption).[1]

  • Spill Reporting: Report any spill >10g to your site EHS officer immediately.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19614660, (4-bromo-1h-pyrazol-1-yl)methanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Hazardous Waste Characteristics: A User-Friendly Reference Document. EPA.[1][6] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.